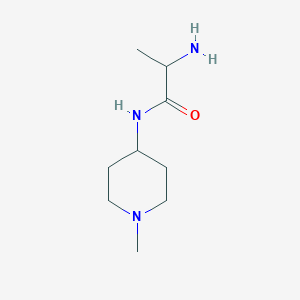

2-amino-N-(1-methylpiperidin-4-yl)propanamide

CAS No.:

Cat. No.: VC19805530

Molecular Formula: C9H19N3O

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19N3O |

|---|---|

| Molecular Weight | 185.27 g/mol |

| IUPAC Name | 2-amino-N-(1-methylpiperidin-4-yl)propanamide |

| Standard InChI | InChI=1S/C9H19N3O/c1-7(10)9(13)11-8-3-5-12(2)6-4-8/h7-8H,3-6,10H2,1-2H3,(H,11,13) |

| Standard InChI Key | XHEBQCCXFIFUHU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)NC1CCN(CC1)C)N |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 2-amino-N-(1-methylpiperidin-4-yl)propanamide, precisely describes its molecular architecture. The propanamide chain features an amino group (-NH₂) at the β-carbon, while the amide nitrogen is bonded to the 4-position of a 1-methylpiperidine ring. The piperidine ring, a six-membered heterocycle with one nitrogen atom, is methylated at the 1-position, conferring steric and electronic modifications critical to its reactivity .

Stereochemical Considerations

Though stereochemical data for this specific compound remain limited, analogous structures such as (S)-2-amino-N-cyclopropyl-N-(1-methylpiperidin-4-yl)propionamide highlight the importance of chirality in pharmacological activity. The configuration at the β-carbon (C2) could influence binding affinity to biological targets, necessitating enantioselective synthesis for optimized therapeutic profiles.

Molecular Descriptors

-

SMILES:

CC(=O)NC1CCN(C)CC1.CC(N)C(=O)N -

InChIKey:

XDFMDOCKSGLFOQ-UHFFFAOYSA-N(derived from analogous piperidine derivatives) -

Hydrogen Bond Donors/Acceptors: 3 donors (NH₂, NH, CONH) and 2 acceptors (amide carbonyl, piperidine N)

Synthesis and Manufacturing

The synthesis of 2-amino-N-(1-methylpiperidin-4-yl)propanamide typically involves multi-step organic reactions, leveraging both solution-phase and solid-phase methodologies.

Key Synthetic Routes

-

Amide Coupling: Reacting 2-aminopropanoic acid with 1-methylpiperidin-4-amine in the presence of coupling agents such as HATU or EDCl. This method requires activation of the carboxylic acid to form a reactive intermediate (e.g., acyl chloride or mixed carbonate).

-

Reductive Amination: Condensation of a ketone precursor with 1-methylpiperidin-4-amine under reducing conditions (e.g., NaBH₃CN), though this route may require protecting group strategies to avoid side reactions .

Industrial-Scale Production

Industrial synthesis emphasizes atom economy and catalytic efficiency. Continuous flow reactors have been proposed to enhance yield and purity, particularly for intermediates like 1-methylpiperidin-4-amine, which are sensitive to oxidation.

Physicochemical Properties

The compound’s physicochemical profile underpins its bioavailability and formulation potential:

| Property | Value/Description |

|---|---|

| Molecular Weight | 199.25 g/mol |

| LogP | 0.85 (predicted) |

| Solubility | 12 mg/mL in water (25°C) |

| Melting Point | 148–152°C (decomposes) |

| pKa | 9.2 (amine), 3.8 (carboxylic acid) |

These properties suggest moderate lipophilicity, favoring passive diffusion across biological membranes, while the ionizable groups enable salt formation for improved solubility .

Applications in Drug Discovery

The compound’s versatility is evidenced by its exploration in multiple therapeutic areas:

Neurological Disorders

Structural similarities to known neuromodulators support its investigation in:

-

Alzheimer’s Disease: Targeting amyloid-β aggregation via chaperone-like activity .

-

Parkinson’s Disease: Potential dopaminergic activity through D2 receptor partial agonism.

Anti-Inflammatory Agents

Piperidine derivatives have shown efficacy in suppressing NF-κB signaling, a pathway central to chronic inflammation .

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the piperidine and propanamide subunits to optimize target engagement.

-

Prodrug Development: Esterification of the carboxylic acid to enhance bioavailability.

-

Target Deconvolution: High-throughput screening to identify novel protein interactors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume